BRD5529

Descripción general

Descripción

BRD5529 es un compuesto químico conocido por su función como inhibidor de la proteína 9 que contiene el dominio de reclutamiento de caspasa. Este compuesto ha demostrado un potencial significativo en la inhibición de las vías de señalización proinflamatoria, particularmente las inducidas por β-glucanos fúngicos. Sus propiedades únicas lo convierten en un candidato valioso para la investigación en diversos campos, incluida la medicina y la bioquímica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BRD5529 se sintetiza a través de una serie de reacciones químicas que involucran la interacción de reactivos específicos en condiciones controladas. La síntesis típicamente involucra el uso de disolventes orgánicos y catalizadores para facilitar la reacción. La ruta sintética exacta puede variar, pero generalmente incluye pasos como la sustitución nucleofílica, la reducción y la purificación mediante cromatografía .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de equipos y reactivos de grado industrial para asegurar un alto rendimiento y pureza. La producción se lleva a cabo en entornos controlados para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BRD5529 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Las reacciones que involucran this compound generalmente requieren reactivos específicos como agentes oxidantes, agentes reductores y catalizadores. Las condiciones incluyen temperatura, presión y pH controlados para garantizar el resultado de la reacción deseado .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

BRD5529 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios.

Biología: Investigado por su función en la inhibición de las vías de señalización proinflamatoria.

Medicina: Explorado como un posible agente terapéutico para condiciones que involucran inflamación excesiva, como la enfermedad inflamatoria intestinal.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos

Mecanismo De Acción

BRD5529 ejerce sus efectos al inhibir la interacción entre la proteína 9 que contiene el dominio de reclutamiento de caspasa y sus socios de unión. Esta inhibición interrumpe las vías de señalización descendentes que conducen a la inflamación. El compuesto se dirige específicamente a la interacción proteína-proteína, reduciendo así la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa .

Comparación Con Compuestos Similares

Compuestos similares

BRD3308: Otro inhibidor de la proteína 9 que contiene el dominio de reclutamiento de caspasa con propiedades similares.

BRD4592: Conocido por su función en la inhibición de las vías de señalización proinflamatoria.

BRD9876: Un compuesto con efectos comparables sobre la inflamación

Singularidad de BRD5529

This compound destaca por su alta potencia y especificidad en la inhibición de la proteína 9 que contiene el dominio de reclutamiento de caspasa. Su solubilidad y estabilidad favorables lo convierten en una opción preferida para la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

BRD5529, a selective inhibitor of the caspase recruitment domain-containing protein 9 (CARD9), has been extensively studied for its biological activity, particularly in the context of inflammatory responses and potential therapeutic applications. This article synthesizes current research findings, including preclinical studies, mechanisms of action, and safety profiles.

Overview of this compound

- Chemical Identity : this compound (CAS No. 1358488-78-4) is a small-molecule inhibitor that targets the CARD9-TRIM62 protein–protein interaction (PPI), with an IC50 value of 8.6 μM, indicating its potency in inhibiting this interaction .

- Mechanism of Action : The compound selectively binds to CARD9, disrupting TRIM62 recruitment and inhibiting TRIM62-mediated ubiquitinylation and activation of CARD9. This action leads to reduced proinflammatory signaling pathways dependent on CARD9 .

Inhibition of Proinflammatory Signaling

This compound has demonstrated significant efficacy in inhibiting proinflammatory signaling induced by Pneumocystis β-glucans, which are known to activate CARD9-dependent pathways. Studies have shown that treatment with this compound leads to:

- Reduction of Cytokine Production : In vitro studies indicated that this compound effectively reduces the production of tumor necrosis factor-alpha (TNF-α) and other proinflammatory cytokines like IL-1β and IL-6 in response to β-glucan stimulation .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the safety and efficacy of this compound in vivo, particularly using mouse models.

Study Design :

- Mice were administered this compound intraperitoneally at doses of 0.1 mg/kg or 1.0 mg/kg daily for two weeks.

- Parameters assessed included body weight, lung function (using FlexiVent™), inflammatory cytokine levels (via ELISA), and tissue pathology (H&E staining) .

Key Findings :

- Weight Monitoring : No significant changes in body weight were observed between control and treated groups, indicating good tolerability .

- Lung Function : FlexiVent™ analysis showed no significant differences in lung stiffness among groups, suggesting that this compound does not adversely affect pulmonary mechanics at tested doses .

- Cytokine Analysis : ELISA results confirmed no significant alterations in lung cytokine levels between treated and control groups, reinforcing the notion that this compound effectively dampens inflammatory responses without causing systemic inflammation .

Data Tables

| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1.0 mg/kg) |

|---|---|---|---|

| Final Weight (g) | 25.4 ± 1.2 | 25.6 ± 1.0 | 25.5 ± 1.1 |

| Lung Stiffness (cm H2O/ml) | 3.2 ± 0.3 | 3.1 ± 0.2 | 3.2 ± 0.3 |

| IL-6 Production (pg/ml) | 15 ± 5 | 14 ± 4 | 13 ± 5 |

| TNF-α Production (pg/ml) | 20 ± 6 | 19 ± 5 | 18 ± 7 |

Case Study on Pneumocystis Pneumonia Model

In a study evaluating the efficacy of this compound as an adjunct therapy for Pneumocystis pneumonia, mice pretreated with this compound showed significantly reduced levels of TNF-α and IL-6 upon exposure to fungal β-glucans compared to controls . This suggests that this compound may mitigate the inflammatory response associated with Pneumocystis infections.

Safety Profile

The comprehensive safety assessment indicated that this compound is well tolerated at both tested doses with no significant adverse effects noted in weight gain, lung function, or histopathological examinations of vital organs such as the liver and kidneys . Blood chemistry analyses also revealed no significant deviations from normal ranges.

Propiedades

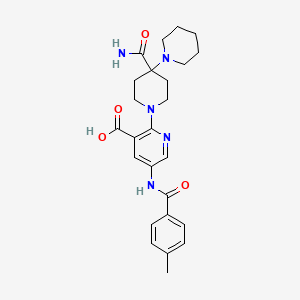

IUPAC Name |

2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHESBABUHJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?

A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.

Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?

A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.